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Compound of Interest

Compound Name: 2-Chloro-5-iodotoluene

Cat. No.: B057329

2-Chloro-5-iodotoluene, with the chemical formula C7HeClI, is a disubstituted toluene
derivative. The molecule consists of a benzene ring substituted with a methyl group, a chlorine
atom, and an iodine atom. The substituents are arranged with the chlorine at position 2, the
methyl group at position 1, and the iodine atom at position 5. This substitution pattern makes it
a versatile intermediate, offering distinct reactivity at the C-1 and C-CI bonds for sequential
functionalization.

Data Presentation

The key physicochemical properties of 2-Chloro-5-iodotoluene are summarized in the table
below for easy reference.
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Property Value Reference(s)
CAS Number 116632-41-8 [1]
Molecular Formula C7HsClI [2]
Molecular Weight 252.48 g/mol [2]
Appearance C.:ok')rless to ye.IIow or. brown 2]
liquid; low melting solid
Boiling Point 239 °C (lit.)
Density 1.81 g/mL at 25 °C (lit.)

Refractive Index (n20/D)

1.624 (lit.)

Flash Point 110 °C (230 °F) - closed cup
1S/C7H6CII/c1-5-4-6(9)2-3-
InChl
7(5)8/h2-4H,1H3
SMILES Cclcc(l)ceclCl

Synthesis of 2-Chloro-5-iodotoluene

The most effective and regioselective method for the synthesis of 2-Chloro-5-iodotoluene is

through the diazotization of 2-chloro-5-aminotoluene, followed by a Sandmeyer-type reaction

with an iodide salt. This classic transformation allows for the precise installation of the iodine

atom at the desired position.

Synthetic Workflow

The logical workflow for the synthesis is depicted below. The process begins with the

diazotization of the primary aromatic amine using sodium nitrite in an acidic medium to form a

stable diazonium salt. This intermediate is then treated with potassium iodide to substitute the

diazonium group with iodine, yielding the final product.
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Caption: Synthetic workflow for 2-Chloro-5-iodotoluene via diazotization.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a general, high-yield procedure for the one-pot diazotization-
iodination of aromatic amines.[3]

Materials:
e 2-Chloro-5-aminotoluene

e p-Toluenesulfonic acid (p-TsOH)
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e Sodium nitrite (NaNO2)

e Potassium iodide (KI)

o Acetonitrile (MeCN)

» Deionized water

e Sodium bicarbonate (NaHCOs), 1 M solution

e Sodium thiosulfate (Na2S203), 2 M solution

o Ethyl acetate (EtOACc) or Diethyl ether (Et20)

e Anhydrous magnesium sulfate (MgSQOa)

» Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:

e In a 250 mL round-bottom flask, dissolve the starting amine (e.g., 10 mmol) in acetonitrile (50
mL). Add p-toluenesulfonic acid (12 mmol, 1.2 equiv) and stir until a homogenous solution or
fine suspension of the ammonium salt is formed.

» In a separate beaker, prepare a solution of sodium nitrite (11 mmol, 1.1 equiv) and
potassium iodide (11 mmol, 1.1 equiv) in deionized water (20 mL).

e Cool the reaction flask containing the amine salt to 10-15 °C using an ice bath.

o Add the agueous NaNO2z/KI solution dropwise to the stirred amine salt suspension over 15-
20 minutes. A vigorous evolution of nitrogen gas will be observed.

 After the initial 10-15 minutes of addition under cooling, remove the ice bath and allow the
reaction to warm to room temperature. Continue stirring for an additional 30-60 minutes, or
until gas evolution ceases.

» Monitor the reaction completion by TLC, ensuring the starting amine spot has been fully
consumed.
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e Upon completion, add 50 mL of water to the reaction mixture. Quench any residual iodine by
adding 2 M sodium thiosulfate solution until the dark color disappears.

e Neutralize the mixture by adding 1 M sodium bicarbonate solution until the pH is
approximately 9-10.

o Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or
diethyl ether (3 x 50 mL).

o Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous
magnesium sulfate.

« Filter the drying agent and concentrate the solvent under reduced pressure using a rotary
evaporator to yield the crude 2-Chloro-5-iodotoluene.

» Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate
gradient) or vacuum distillation to obtain the pure compound.

Spectroscopic and Analytical Data

While complete, verified experimental spectra for 2-Chloro-5-iodotoluene are not widely
available in public databases, the expected analytical data can be reliably predicted based on
its structure and comparison with analogous compounds.
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Analysis Type

Expected Characteristics

1H NMR

Aromatic Protons (3H): Three signals expected
in the aromatic region (~7.0-7.8 ppm). H6
(adjacent to iodine) should appear as a doublet.
H4 (between methyl and iodine) should be a
doublet of doublets. H3 (adjacent to chlorine)
should be a doublet. Methyl Protons (3H): A
singlet around 2.3-2.4 ppm.

13C NMR

Aromatic Carbons (6C): Six distinct signals. The
carbon bearing the iodine (C5) will be
significantly downfield shifted but may be broad.
The carbon bearing chlorine (C2) will also be
downfield. The carbon bearing the methyl group
(C1) and the iodinated carbon (C5) will show the
most distinct shifts. Methyl Carbon (1C): A signal
in the aliphatic region (~20 ppm).

IR Spectroscopy

C-H (aromatic): ~3100-3000 cm~1. C-H
(aliphatic, methyl): ~2950-2850 cm~1. C=C
(aromatic ring stretch): ~1600-1450 cm~1. C-Cl
Stretch: ~800-600 cm~1. C-I Stretch: ~600-500

cm~i

Mass Spectrometry (EI)

Molecular lon (M*): m/z = 252. Isotopic Pattern:
A characteristic M+2 peak at m/z = 254 with an
intensity of approximately 32% relative to the
M+ peak, confirming the presence of one
chlorine atom. Key Fragments: Loss of iodine
(M-127), loss of chlorine (M-35), and loss of the
methyl group (M-15).

Applications in Organic Synthesis: Cross-Coupling

Reactions

2-Chloro-5-iodotoluene is a valuable substrate for transition-metal-catalyzed cross-coupling

reactions. The significant difference in reactivity between the C-1 and C-Cl bonds (C-I being
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much more reactive in typical palladium-catalyzed cycles) allows for selective, sequential
functionalization. It is commonly used in Suzuki, Sonogashira, Heck, and other coupling
reactions to build molecular complexity.

Sonogashira Coupling Workflow

A typical application is the Sonogashira coupling with a terminal alkyne, which proceeds
selectively at the C-I bond, leaving the C-CI bond intact for potential subsequent reactions.

Reactants Catalytic System
g e Terminal Alkyne Pd Catalyst Cu(l) Co-catalyst Base Solvent
[2 Chicio '°d°‘°'“e”e] [(e.g., Phenylacetylene) (€.g., PACL(PPhs)2) [ (e.g., Cul) (e.g., EGN or DIPA) (e.g., THF or DMF)

Sonogashira Sonogashira
Coupling Coupling

Coupled Product

2-Chloro-5-(alkynyl)toluene

Click to download full resolution via product page

Caption: Workflow for the Sonogashira coupling of 2-Chloro-5-iodotoluene.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the palladium-copper co-catalyzed Sonogashira
coupling of 2-Chloro-5-iodotoluene with a terminal alkyne.

Materials:
e 2-Chloro-5-iodotoluene

» Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
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 Bis(triphenylphosphine)palladium(ll) dichloride (PdCI2(PPhs)2, 2 mol%)
o Copper(l) iodide (Cul, 4 mol%)

o Triethylamine (EtsN) or Diisopropylethylamine (DIPA) (as both base and solvent, or 3-4 equiv
in THF)

o Anhydrous Tetrahydrofuran (THF) (if not using amine as solvent)
o Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:

e To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-5-
iodotoluene (1.0 mmol), bis(triphenylphosphine)palladium(ll) dichloride (0.02 mmol), and
copper(l) iodide (0.04 mmol).

e Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe. The mixture should be
thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the
solution for 20 minutes.

o Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture at room
temperature.

o Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir.

e Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed
(typically 2-12 hours).

e Upon completion, cool the mixture to room temperature and remove the solvent under
reduced pressure.

o Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x
25 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-
ethyl acetate gradient) to isolate the 2-chloro-5-(alkynyl)toluene product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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